
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is a complex organic compound with a unique structure that includes a furan ring, a pyran ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide typically involves multiple steps, including the formation of the furan and pyran rings, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other furan and pyran derivatives with acetamide groups. Examples include:
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(methyl)-2H-pyran-4-acetamide
- N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(ethyl)-2H-pyran-4-acetamide
Uniqueness
N-(2-Furanylmethyl)tetrahydro-2-(1-methylethyl)-4-(phenylmethyl)-2H-pyran-4-acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
929856-84-8 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
2-(4-benzyl-2-propan-2-yloxan-4-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-17(2)20-14-22(10-12-26-20,13-18-7-4-3-5-8-18)15-21(24)23-16-19-9-6-11-25-19/h3-9,11,17,20H,10,12-16H2,1-2H3,(H,23,24) |
InChIキー |
IFMHOVMPUCDZOD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(CCO1)(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




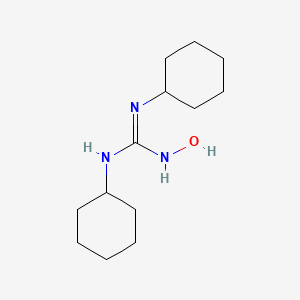
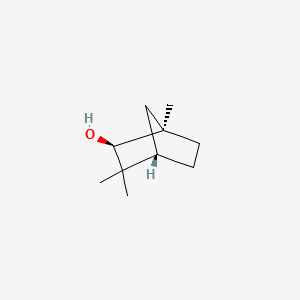
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
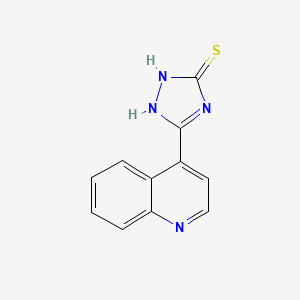

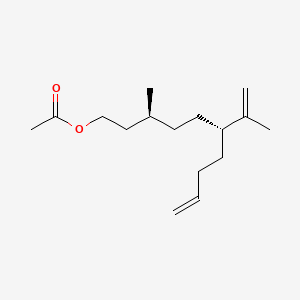
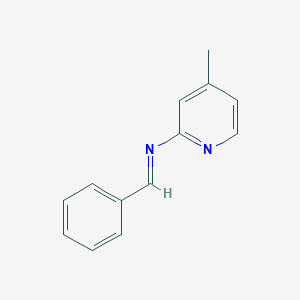
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
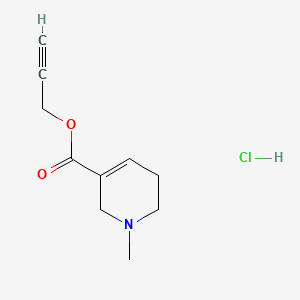
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

